molecular formula C12H15ClN2O2S2 B1406668 3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride CAS No. 2034155-48-9

3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride

Cat. No.: B1406668
CAS No.: 2034155-48-9
M. Wt: 318.8 g/mol
InChI Key: WPFQFHZJIBTYET-UHFFFAOYSA-N
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Description

This compound features a fused 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, substituted at position 3 with a 2-methylsulfanylethyl group and at position 2 with an imine group, forming a hydrochloride salt. The core structure consists of a benzothiazole ring fused to a 1,4-dioxane ring, imparting rigidity and influencing electronic properties. The methylsulfanylethyl substituent introduces a sulfur-containing alkyl chain, while the imine group and hydrochloride salt enhance solubility and reactivity. Though direct pharmacological data are unavailable, benzothiazole derivatives are known for diverse bioactivities, including antimicrobial and central nervous system (CNS) effects .

Properties

IUPAC Name

3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2.ClH/c1-17-5-2-14-8-6-9-10(16-4-3-15-9)7-11(8)18-12(14)13;/h6-7,13H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFQFHZJIBTYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC3=C(C=C2SC1=N)OCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride typically involves multiple steps. The starting materials often include thiazole derivatives, which undergo a series of reactions such as alkylation, cyclization, and condensation. The reaction conditions may vary, but common solvents include ethanol and water, and reactions are often carried out at elevated temperatures (50-60°C) with magnetic stirring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to cellular effects such as apoptosis or inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structure Analog: N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-Methoxyphenyl)Sulfonyl]Acetamide (CAS 941908-15-2)

Key Differences :

  • Substituent : The acetamide group linked to a 4-methoxyphenylsulfonyl moiety replaces the methylsulfanylethyl group in the target compound.
  • Molecular Weight : ~422.52 g/mol (vs. ~320.89 g/mol for the target compound), suggesting differences in bioavailability and metabolic stability .

Substituent Variant: 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4)

Key Differences :

  • Substituent: A hydrazino group (-NHNH$_2$) replaces the imine and methylsulfanylethyl groups.
  • Reactivity: The hydrazino group is highly reactive, enabling conjugation or prodrug formation, unlike the more stable imine-sulfide system in the target compound.
  • Molecular Weight : ~224.29 g/mol (smaller than the target compound), suggesting faster systemic clearance .

Functional Group Comparison with Sulfonylurea Herbicides

Triazine-based sulfonylureas (e.g., metsulfuron-methyl) share sulfonyl groups with ’s compound but differ in core structure. The target compound’s sulfide group is less polar, which may enhance blood-brain barrier penetration if used therapeutically .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Dioxino-benzothiazole 3-(2-Methylsulfanylethyl), imine, HCl ~320.89 Sulfide, imine, hydrochloride
N-(...)-2-[(4-Methoxyphenyl)Sulfonyl]Acetamide Dioxino-benzothiazole 4-Methoxyphenylsulfonyl acetamide ~422.52 Sulfonyl, acetamide, methoxy
2-Hydrazino Derivative (CAS 872696-13-4) Dioxino-benzothiazole 2-Hydrazino ~224.29 Hydrazino

Research Findings and Implications

  • Structural Insights : Crystallographic tools like SHELX (used for small-molecule refinement) likely resolved the target compound’s structure, given its complexity .
  • Substituent Impact : The methylsulfanylethyl group balances lipophilicity and reactivity, contrasting with polar sulfonyl groups in analogs. This may optimize pharmacokinetics in drug design .
  • Knowledge Gaps: Direct comparative studies on bioactivity, toxicity, and metabolic pathways are needed to validate hypothesized applications.

Biological Activity

The compound 3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine; hydrochloride is a synthetic derivative with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current literature.

  • IUPAC Name : 3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine; hydrochloride
  • Molecular Formula : C₁₄H₁₈N₂O₂S₂
  • Molecular Weight : 318.43 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant antitumor activity. For instance:

  • IC50 Values : In vitro assays demonstrated that related compounds had IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines (HCC827 and NCI-H358) .
  • Mechanism of Action : These compounds inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Inhibition of Pathogens : Studies revealed that derivatives of benzothiazole can effectively inhibit growth in various bacterial strains, suggesting potential use as an antimicrobial agent .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • Tyrosinase Inhibition : Analogous compounds have been shown to inhibit mushroom tyrosinase activity significantly, which is crucial for skin pigmentation disorders . The inhibition mechanism involves competitive binding to the enzyme's active site.

Case Studies

  • Antitumor Efficacy Study :
    • A study assessed the efficacy of a related compound in a 2D and 3D culture model. The results showed enhanced cytotoxicity in the 3D model compared to the 2D model, indicating the importance of microenvironment in drug response .
  • Antimicrobial Activity Assessment :
    • In vitro tests against common pathogens revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .

Data Summary Table

Activity TypeAssay TypeIC50/ MIC ValuesReference
AntitumorCell Proliferation6.26 - 20.46 μM
AntimicrobialBacterial GrowthVaries by strain
Enzyme InhibitionTyrosinaseIC50 = 1.12 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride

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